molecular formula C7H5ClN4O2 B3368661 methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate CAS No. 215530-61-3

methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate

Cat. No.: B3368661
CAS No.: 215530-61-3
M. Wt: 212.59 g/mol
InChI Key: RGNGEIDWAJVPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate is a high-value chemical intermediate designed for professional research and development, particularly in medicinal chemistry. The triazolopyridazine scaffold is a privileged structure in drug discovery, known for its versatile interactions with biological targets. This methyl ester derivative offers enhanced properties for synthetic manipulation, serving as a key precursor for the synthesis of novel active compounds. Research into analogous triazolopyridazine compounds has identified their significant potential in multiple therapeutic areas. They function as potent inhibitors of protein-protein interactions, such as those between the PA and PB1 subunits of influenza virus RNA-dependent RNA polymerase, presenting a promising strategy for developing new anti-influenza agents . Furthermore, this chemotype has been explored as a selective, nanomolar-range inhibitor of tankyrases (TNKS-1 and TNKS-2), which are important targets in oncology, particularly for disrupting the Wnt signaling pathway . More recently, structurally similar triazolopyridazines have been identified as potent, parasiticidal leads against Cryptosporidium parvum , addressing a critical unmet medical need for treating severe diarrheal diseases . The presence of both a methyl ester and a chlorine atom on the core structure provides distinct reactive sites for further functionalization, allowing researchers to efficiently create diverse compound libraries for SAR studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-14-7(13)6-9-5-3-2-4(8)10-12(5)11-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNGEIDWAJVPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=N1)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474110
Record name methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215530-61-3
Record name methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-hydrazinylpyridazine with methyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences among analogs:

Table 1: Structural Comparison of Triazolopyridazine/Pyrimidine Derivatives

Compound Name R Group Heterocycle Molecular Formula Molecular Weight (g/mol)
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid -COOH Pyridazine C₆H₃ClN₄O₂ 198.57
Methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate* -COOCH₃ Pyridazine C₇H₅ClN₄O₂ 212.63 (calculated)
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine -CF₃ Pyridazine C₆H₂ClF₃N₄ 228.55
Ethyl 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate -COOCH₂CH₃ Pyrimidine C₈H₇ClN₄O₂ 226.62

* Hypothesized structure based on esterification of the carboxylic acid analog.

Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the analog from introduces strong electron-withdrawing properties, likely enhancing metabolic stability and altering binding interactions compared to the carboxylate/ester derivatives .
  • Heterocycle Variation : The ethyl ester analog in features a pyrimidine ring instead of pyridazine, altering ring size and electronic distribution, which may influence biological target selectivity .
  • Ester vs.

Table 2: Physicochemical and Hazard Data

Compound Name Storage Conditions Hazard Statements
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid Sealed, dry, 2–8°C H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation)
Ethyl 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Not specified Data unavailable
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine Not specified Data unavailable
Notes:
  • The carboxylic acid derivative’s hazards (e.g., H302) suggest moderate toxicity, necessitating careful handling .
  • Stability of the methyl ester may depend on susceptibility to hydrolysis under acidic/basic conditions, reverting to the carboxylic acid.

Q & A

Q. What are the key synthetic routes for methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization reactions using precursors like chlorinated pyridazines and triazole derivatives. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst Optimization : Bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are critical for deprotonation and cyclization .
  • Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and thermal degradation .

Q. Example Workflow :

React (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone with ethyl 4-bromo-3-methylbut-2-enoate in DMF.

Stir at 90°C for 8 hours under nitrogen.

Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate) .

Yield Optimization : Use statistical experimental design (e.g., factorial design) to test variables like solvent polarity, temperature, and stoichiometry .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents and confirms regiochemistry. For example, the methyl ester group appears as a singlet near δ 3.9 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations. For analogous triazolopyridazines, twisted carboxylate groups (e.g., 55.6° from the core plane) are observed .

Critical Note : Cross-validate NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. The C-6 chloro group is a predicted hotspot for substitution due to its low LUMO energy .
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and activation energies for SNAr (nucleophilic aromatic substitution) pathways .
  • Solvent Effects : Apply implicit solvation models (e.g., PCM) to simulate polar aprotic vs. protic environments .

Case Study : For similar triazolopyridazines, computational screening reduced experimental trials by 60% when optimizing Suzuki-Miyaura couplings .

Q. How should researchers address contradictions between experimental and computational data?

Methodological Answer:

  • Step 1 : Verify experimental reproducibility (e.g., replicate NMR spectra under standardized conditions) .
  • Step 2 : Reassess computational parameters (e.g., basis set choice, solvent model accuracy) .
  • Step 3 : Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) to refine steric and electronic effects in bulky substituent systems .

Example : If DFT-predicted reaction barriers conflict with observed kinetics, incorporate dispersion corrections (e.g., D3-BJ) to improve accuracy .

Q. What experimental design strategies minimize variability when studying the compound’s bioactivity?

Methodological Answer:

  • Response Surface Methodology (RSM) : Optimize concentration, pH, and temperature in bioassays using central composite design .
  • Blocking Techniques : Control batch-to-batch variability by synthesizing all test samples in a single campaign .
  • Negative Controls : Include triazole-free analogs to isolate the triazolopyridazine core’s biological effects .

Data Validation : Apply ANOVA to distinguish signal from noise in dose-response curves .

Safety and Handling

Q. What precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335: May cause respiratory irritation) .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

Emergency Protocol : In case of accidental ingestion, administer activated charcoal and seek medical attention (H302: Harmful if swallowed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.